1-Ethoxy-2-iodo-4-methylbenzene
Description
1-Ethoxy-2-iodo-4-methylbenzene is a substituted aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 1, an iodine atom (-I) at position 2, and a methyl group (-CH₃) at position 4 of the benzene ring. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol.
The methyl group at position 4 contributes minimal electronic perturbation but adds steric constraints. These features position this compound as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-ethoxy-2-iodo-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWLCIPDCILARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethoxy-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the substituent introduced, such as 1-ethoxy-2-chloro-4-methylbenzene.
Oxidation: Products include 1-ethoxy-2-iodo-4-methylbenzaldehyde or 1-ethoxy-2-iodo-4-methylbenzoic acid.
Reduction: The major product is 1-ethoxy-4-methylbenzene.
Scientific Research Applications
1-Ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodo-4-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include halogenated and alkoxy-substituted benzenes. Differences in substituent type, position, and electronic effects significantly influence reactivity and applications.
Research Findings
- Synthetic Utility: Iodo-substituted benzenes exhibit superior reactivity over bromo analogs in cross-coupling reactions due to iodine’s polarizable electron cloud, as demonstrated in the synthesis of 1-azido-2-(2-iodoethoxy)ethane () . Ethoxy groups enhance solubility in non-polar solvents compared to methoxy analogs, facilitating purification (e.g., column chromatography results for 1-(2,2-dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene in ) .
- Thermal Stability :
- Alkoxy groups (ethoxy, methoxy) improve thermal stability, as seen in crystallographic studies of 1-iodo-4-methoxy-2-nitrobenzene (), which retains integrity up to 150°C .
Biological Activity
1-Ethoxy-2-iodo-4-methylbenzene, an organic compound belonging to the class of aromatic compounds, has garnered attention for its potential biological activities. This compound features an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring, which contributes to its unique chemical properties and potential applications in various fields.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis Methods
This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 1-ethoxy-4-methylbenzene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, allowing for the iodine atom to substitute a hydrogen atom on the benzene ring .
The mechanism by which this compound exerts its biological effects is likely related to:
- Electrophilic Reactions : The iodine atom's electrophilic nature may allow it to interact with nucleophiles in biological systems, potentially affecting enzyme activity or receptor binding.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological activities .
Anticancer Activity
Indole derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and promote apoptosis in cancer cells. Although direct studies on this compound are scarce, its structural similarity to known anticancer agents suggests it may also exhibit similar properties .
Antimicrobial Properties
Compounds containing iodine are often investigated for their antimicrobial properties. The presence of the iodine atom in this compound may enhance its efficacy against various pathogens, making it a candidate for further research in antimicrobial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
